2-(3-Chloro-5-(trifluoromethyl)phenyl)acetic acid is an organic compound with the molecular formula . It features a phenyl ring substituted with a chloro group and a trifluoromethyl group, linked to an acetic acid moiety. This compound is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and agrochemicals.
2-(3-Chloro-5-(trifluoromethyl)phenyl)acetic acid falls under the category of substituted phenylacetic acids. It is characterized by its unique functional groups that influence its reactivity and biological activity.
The synthesis of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetic acid typically involves multiple steps:
In industrial settings, these reactions are optimized for high yield and purity, often involving catalysts and controlled reaction environments to enhance efficiency. For example, chlorination reactions are typically carried out under conditions that minimize side reactions and maximize the desired product yield.
The molecular structure of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetic acid can be represented using various chemical notation systems:
OC(=O)CC1=CC(=CC(Cl)=C1)C(F)(F)F
VEEZRFPBIRDYOE-UHFFFAOYSA-N
The compound features a central acetic acid group attached to a phenyl ring that carries both a chloro substituent and a trifluoromethyl group, which significantly influences its chemical behavior and interactions .
2-(3-Chloro-5-(trifluoromethyl)phenyl)acetic acid participates in several types of chemical reactions:
These reactions may require specific conditions such as temperature control, solvent selection, and the presence of catalysts to achieve optimal yields and selectivity.
The mechanism of action for 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetic acid involves its interaction with biological targets. The presence of the chloro and trifluoromethyl groups enhances binding affinity to certain enzymes and receptors, potentially modulating their activity. This modulation can result in various biological effects, including antimicrobial and anti-inflammatory actions .
Relevant analyses have confirmed these properties through various characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .
2-(3-Chloro-5-(trifluoromethyl)phenyl)acetic acid has diverse applications across several scientific domains:
This compound's unique structure allows it to play a significant role in advancing research in medicinal chemistry and related fields.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2